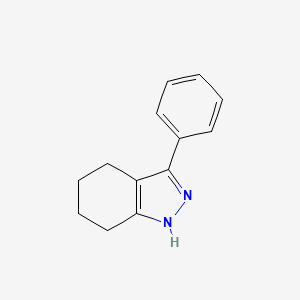

3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

Description

BenchChem offers high-quality 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-3,6-7H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZICBKDUOSCVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182928 | |

| Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28748-99-4 | |

| Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28748-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028748994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-3-phenyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Mechanistic Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Executive Summary & Pharmacophore Utility

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole represents a critical scaffold in medicinal chemistry, bridging the structural gap between fully aromatic indazoles and saturated carbocycles. This fused bicyclic system—comprising a pyrazole ring fused to a cyclohexane ring—exhibits significant biological potential, acting as a core pharmacophore in anti-inflammatory agents, cannabinoid receptor ligands, and antimicrobial compounds.

This guide provides a rigorous, self-validating protocol for its synthesis. Unlike generic procedures, we dissect the Stork Enamine route for precursor generation and the Knorr-type cyclocondensation for the final heterocycle assembly, providing a complete "molecules-to-material" roadmap.

Retrosynthetic Analysis

To understand the forward synthesis, we must first disconnect the target molecule. The 4,5,6,7-tetrahydroindazole skeleton suggests a disconnection at the N–N bond (unlikely for synthesis) or, more practically, at the C–N bonds.

-

Disconnection: Removal of the hydrazine unit reveals a 1,3-dicarbonyl equivalent.

-

Synthon: A 1,3-diketone where one ketone is part of a ring.

-

Precursor: 2-Benzoylcyclohexanone .

This analysis dictates a two-phase synthetic strategy:

-

C-C Bond Formation: Acylation of cyclohexanone (via enamine) to install the phenyl group.

-

Heterocyclization: Condensation with hydrazine hydrate to close the pyrazole ring.

Phase I: Precursor Synthesis (2-Benzoylcyclohexanone)

Note: While commercially available, in-house synthesis ensures purity and allows for derivative expansion.

Mechanism: Stork Enamine Acylation

Direct acylation of cyclohexanone with benzoyl chloride often leads to poly-alkylation or O-acylation. The Stork Enamine synthesis forces mono-C-acylation by temporarily converting the ketone into a nucleophilic enamine.

-

Enamine Formation: Cyclohexanone reacts with morpholine (secondary amine) to form 1-morpholinocyclohexene.

-

Acylation: The enamine attacks benzoyl chloride. The iminium ion intermediate prevents further reaction (self-regulating mono-substitution).

-

Hydrolysis: Acidic workup restores the ketone moiety, yielding 2-benzoylcyclohexanone.

Phase II: Core Synthesis & Mechanism

Reaction: Condensation of 2-benzoylcyclohexanone with hydrazine hydrate.

The Mechanistic Pathway

The formation of the pyrazole ring is not a single concerted step but a cascade of nucleophilic attacks and eliminations.

-

Nucleophilic Attack (1): Hydrazine (a potent

-effect nucleophile) attacks the more electrophilic carbonyl. While the exocyclic benzoyl carbonyl is conjugated, the cyclic ketone is sterically accessible. In acidic media, the carbonyl oxygen is protonated, enhancing electrophilicity.[1] -

Hydrazone Formation: Elimination of water yields a mono-hydrazone intermediate.

-

Intramolecular Cyclization: The distal nitrogen of the hydrazone attacks the remaining carbonyl group.

-

Aromatization: Loss of a second water molecule drives the formation of the aromatic pyrazole ring.

Visualization: Reaction Mechanism

The following diagram details the electron flow from reactants to the final fused system.

Figure 1: Stepwise mechanistic pathway for the cyclocondensation of 1,3-diketones with hydrazine.

Experimental Protocol

This protocol is designed for reproducibility and scalability (10 mmol scale).

Materials

-

Substrate: 2-Benzoylcyclohexanone (2.02 g, 10 mmol)

-

Reagent: Hydrazine hydrate (80% or 98%, 15 mmol, 1.5 equiv)

-

Solvent: Ethanol (Absolute, 20 mL)

-

Catalyst: Glacial Acetic Acid (5-10 drops)

Step-by-Step Methodology

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 2-benzoylcyclohexanone in ethanol. The solution may be slightly yellow.

-

Addition: Add hydrazine hydrate dropwise over 5 minutes. Caution: Exothermic reaction.

-

Catalysis: Add glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (

) should disappear, replaced by a lower -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour onto crushed ice (50 g) with stirring.

-

The product will precipitate as a white to off-white solid.

-

-

Purification: Filter the solid, wash with cold water (2 x 10 mL) to remove excess hydrazine, and recrystallize from Ethanol/Water (9:1) if necessary.[2][3]

Workflow Visualization

Figure 2: Operational workflow for the laboratory synthesis of the target indazole.

Data Analysis & Characterization

Successful synthesis is validated by the following spectral signatures.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| Physical | Appearance | White/Off-white crystals | High purity solid |

| Yield | Mass | 75% – 85% | Efficient cyclization |

| IR | 3200–3350 | N–H stretching (Pyrazole) | |

| IR | 1610–1620 | C=N / C=C aromatic stretch | |

| 1H NMR | 12.5 – 13.0 (s, 1H) | NH (Broad, exchangeable) | |

| 1H NMR | 7.30 – 7.80 (m, 5H) | Phenyl group protons | |

| 1H NMR | 2.50 – 2.80 (m, 4H) | C4/C7 Methylene protons | |

| 1H NMR | 1.70 – 1.90 (m, 4H) | C5/C6 Methylene protons |

Tautomerism Note: In solution (DMSO-

Green Chemistry Optimization (Microwave)

For high-throughput environments, the reflux method can be replaced by Microwave-Assisted Organic Synthesis (MAOS).

-

Conditions: Ethanol, Microwave irradiation (300W), 80–100°C.

-

Time: 5–15 minutes.

-

Advantage: Yields often increase to >90% with significantly reduced solvent usage [2].

References

-

Alkorta, I., & Elguero, J. (2005).[4][5][6] Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(8), 719–724.

-

Polo-Cuadrado, E., et al. (2016).[7] Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. Molecules, 21(7), 934.

-

Katritzky, A. R., et al. (2000).[4][5] The Tautomerism of Heterocycles: Five-Membered Rings with Two or More Heteroatoms.[4][5][6] Advances in Heterocyclic Chemistry, 76, 157–323.[4][5]

Sources

- 1. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]

- 2. jaoc.samipubco.com [jaoc.samipubco.com]

- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

physicochemical properties of 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

Classification: Heterocyclic Scaffold / Privileged Structure Primary Application: Medicinal Chemistry (Kinase Inhibition, GPCR Ligands, Anti-inflammatory Agents)

Executive Summary

The 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold represents a critical structural motif in modern drug discovery. As a fused bicyclic system combining a pyrazole ring with a saturated cyclohexane ring, it serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[1] Unlike its fully aromatic counterpart (indazole), the tetrahydro- derivative possesses a non-planar, lipophilic "hump" (the cyclohexane ring) which offers unique steric vectors for binding site occupancy, particularly in ATP-binding pockets of kinases (e.g., p38 MAPK) and allosteric sites of G-protein coupled receptors (GPCRs).

This technical guide analyzes the physicochemical architecture, synthetic pathways, and characterization protocols for this specific derivative, distinguishing it from its regioisomers (e.g., 1-phenyl analogs) to ensure precision in experimental design.

Structural Architecture & Isomerism

Core Topology

The molecule consists of a pyrazole ring fused at the 3,4-position to a cyclohexane ring, with a phenyl group substituted at the C3 position.[1]

-

Formula: C₁₃H₁₄N₂

-

Molecular Weight: 198.27 g/mol [1]

-

Stereochemistry: Achiral (planar pyrazole, puckered cyclohexane).[1]

Tautomerism (The Proton Shift)

Like all N-unsubstituted indazoles, this compound exhibits annular tautomerism.[1] The hydrogen atom can reside on either nitrogen atom (N1 or N2).[1]

-

1H-Tautomer: Generally thermodynamically preferred in the solid state and non-polar solvents.[1]

-

2H-Tautomer: Can be stabilized by specific solvent interactions or binding pocket environments (e.g., hydrogen bonding to a kinase hinge region).[1]

Regioisomerism (Critical Distinction)

Researchers often confuse the 3-phenyl derivative (phenyl attached to Carbon-3) with the 1-phenyl derivative (phenyl attached to Nitrogen-1). This distinction is controlled strictly by the synthetic precursors used.[1]

Physicochemical Profile

The following data aggregates experimental baselines for the tetrahydroindazole class and calculated values (QSPR) specifically for the 3-phenyl derivative.

| Property | Value / Range | Description/Implication |

| Molecular Weight | 198.27 g/mol | Fragment-like; ideal for lead optimization. |

| LogP (Calculated) | 3.2 – 3.5 | Highly lipophilic due to the phenyl and cyclohexyl rings.[1] Suggests high membrane permeability but potential solubility challenges in aqueous media.[1] |

| H-Bond Donors | 1 (NH) | The pyrazole NH is a critical donor for binding (e.g., to Glu/Asp residues).[1] |

| H-Bond Acceptors | 1 (N:) | The pyridinic nitrogen (N2) acts as the acceptor.[1] |

| TPSA | ~28.7 Ų | Low polar surface area indicates excellent blood-brain barrier (BBB) penetration potential.[1] |

| pKa (Predicted) | ~1.5 (Basic N) / ~13.5 (Acidic NH) | The molecule is amphoteric but primarily neutral at physiological pH (7.4).[1] |

| Melting Point | >120°C (Predicted) | Solid at room temperature.[1] (Core unsubstituted scaffold melts at 80-84°C; phenyl group significantly increases lattice energy).[1] |

| Solubility | Low (Water) / High (DMSO, MeOH) | Requires co-solvents (e.g., DMSO/PEG400) for biological assays.[1] |

Synthetic Methodology

The most robust route to 3-phenyl-4,5,6,7-tetrahydro-1H-indazole is the cyclocondensation of a 1,3-dicarbonyl equivalent (2-benzoylcyclohexanone) with hydrazine. This is a variation of the Knorr Pyrazole Synthesis.

Reaction Workflow

Detailed Protocol

Note: All chemical operations must be performed in a fume hood wearing appropriate PPE.

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve 2-benzoylcyclohexanone in Ethanol (5 mL/mmol) in a round-bottom flask.

-

Addition: Add Hydrazine hydrate dropwise at room temperature. (Exothermic reaction may occur).[1]

-

Catalysis: Add catalytic acetic acid.[1]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting ketone spot should disappear.[1]

-

Work-up: Cool the reaction mixture to room temperature.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

-

-

Validation (Self-Validating Metrics):

-

1H NMR (DMSO-d₆): Look for the disappearance of the benzoyl methine proton. The aromatic phenyl signals (multiplet, 5H) and the broad NH signal (approx. 12-13 ppm) confirm the structure.[1] The cyclohexyl protons will appear as multiplets (4H for CH₂-CH₂ and 4H for the allylic CH₂s).[1]

-

Mass Spectrometry: ESI+ [M+H]⁺ = 199.27.[1]

-

Solubility & Stability for Drug Development

Solubility Profiling

The 3-phenyl substituent significantly reduces aqueous solubility compared to the unsubstituted core.[1]

-

PBS (pH 7.4): Likely < 50 µM (Poor).[1]

-

DMSO: > 100 mM (Excellent).[1]

-

Formulation Strategy: For in vivo studies, avoid pure aqueous vehicles. Use:

Metabolic Stability[1]

-

Oxidative Liability: The cyclohexane ring is susceptible to Cytochrome P450-mediated hydroxylation (benzylic oxidation positions 4 and 7).[1]

-

Aromatization: Under oxidative stress, the tetrahydro- ring can dehydrogenate to form the fully aromatic 3-phenylindazole, which is a potential metabolite that should be monitored in PK studies.

Biological Implications[1][2][3][4]

The 3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold acts as a bioisostere for various biaryl systems.

-

Kinase Inhibition: The pyrazole NH and N: motif mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of kinases (e.g., p38, JNK).[1] The 3-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.[1]

-

Sigma Receptors: Substituted tetrahydroindazoles have shown high affinity for Sigma-2 receptors, relevant in CNS disorders and oncology.[1]

-

Anti-Inflammatory: Derivatives of this core inhibit COX enzymes and reduce nitric oxide (NO) production in macrophages.[1]

References

-

Core Scaffold Synthesis

-

Biological Activity (Sigma Receptors)

- Title: Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands.

-

Source:NIH / PMC.[1]

-

Indazole Review (Privileged Structures)

-

Physicochemical Data Source

- Source: PubChem Compound Summary for 4,5,6,7-tetrahydro-1H-indazole (Core data extrapol

-

[1]

Sources

- 1. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 32275-63-1 [smolecule.com]

- 3. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 6. N'-(1-(4-CL-PHENYL)ETHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

Structural Elucidation and Carbon-13 NMR Profiling of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Abstract

This technical guide provides a rigorous framework for the structural validation of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole using

Part 1: Chemical Context & Structural Dynamics

The Scaffold

The molecule consists of a pyrazole ring fused to a cyclohexane ring (forming the 4,5,6,7-tetrahydroindazole core) with a phenyl substituent at the C3 position.[2] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for cannabinoid receptor ligands, anti-inflammatory agents, and antitumor drugs.[1]

The Tautomerism Challenge

In solution, 3-phenyl-4,5,6,7-tetrahydro-1H-indazole exists in dynamic equilibrium between the 1H- and 2H- tautomers.[1]

-

1H-Tautomer: Proton on the nitrogen adjacent to the cyclohexane bridge (N1).[1]

-

2H-Tautomer: Proton on the nitrogen adjacent to the phenyl ring (N2).[1]

While the 1H-tautomer is generally thermodynamically favored in polar aprotic solvents, the rapid exchange rate can cause significant line broadening of the bridgehead carbons (C3a and C7a) in NMR spectra, often leading to their disappearance in standard acquisitions.

Caption: Figure 1. Dynamic equilibrium between 1H and 2H tautomers leading to signal broadening.

Part 2: Experimental Methodology

Solvent Selection Strategy

Recommendation: DMSO-d

-

Causality: CDCl

often allows rapid proton exchange and intermolecular hydrogen bonding, resulting in broad, undefined peaks for the pyrazole carbons.[1] DMSO-d

Acquisition Parameters

To ensure detection of the quaternary carbons (C3, C3a, C7a, and Phenyl-C1'), the following parameters are mandatory:

| Parameter | Setting | Rationale |

| Pulse Sequence | Inverse Gated Decoupling (optional) or Standard 1D | Inverse gated eliminates NOE for quantitative integration, though standard 1D is sufficient for assignment. |

| Relaxation Delay (D1) | 3.0 - 5.0 seconds | Quaternary carbons have long |

| Scans (NS) | > 1024 | The molecule has low molecular weight, but quaternary signals are weak.[1] High signal-to-noise is required for HMBC cross-referencing.[1] |

| Temperature | 298 K (25°C) | If broadening persists, lowering the temperature (e.g., 273 K) can slow exchange to the slow-exchange limit, resolving distinct tautomers. |

Part 3: Detailed Spectral Analysis[3]

Carbon Numbering Scheme

-

C3a: Bridgehead carbon (shared by pyrazole/cyclohexane, near C3).[1]

-

C7a: Bridgehead carbon (shared by pyrazole/cyclohexane, near N1).[1]

-

C4-C7: Cyclohexane ring carbons (C4 is adjacent to C3a; C7 is adjacent to C7a).[1]

-

C1'-C6': Phenyl ring carbons (C1' is ipso).[1]

C NMR Chemical Shift Data (DMSO-d )

Note: Chemical shifts are approximate (± 1 ppm) due to concentration and temperature dependence.

| Carbon Type | Position | Multiplicity (DEPT-135) | Structural Logic | |

| Bridgehead (Q) | C7a | 139.5 - 141.0 | Cq | Deshielded by adjacent Nitrogen (C=N character in 1H form).[1] |

| Bridgehead (Q) | C3a | 113.0 - 115.0 | Cq | Shielded relative to C7a; beta to Nitrogen.[1] |

| Pyrazole (Q) | C3 | 136.0 - 138.0 | Cq | Deshielded by aromatic ring current and pyrazole unsaturation.[1] |

| Phenyl (Q) | C1' (Ipso) | 133.0 - 134.5 | Cq | Attachment point to pyrazole.[1] |

| Phenyl (CH) | C3'/C5' (Meta) | 128.5 - 129.0 | CH | Standard aromatic region.[1] |

| Phenyl (CH) | C2'/C6' (Ortho) | 125.0 - 126.0 | CH | Slightly shielded/deshielded depending on torsion angle.[1] |

| Phenyl (CH) | C4' (Para) | 127.0 - 128.0 | CH | Standard aromatic region.[1] |

| Aliphatic | C4 | 22.0 - 24.0 | CH | Allylic-like position (near C3a).[1] |

| Aliphatic | C7 | 22.0 - 24.0 | CH | Allylic-like position (near C7a).[1] |

| Aliphatic | C5, C6 | 21.0 - 23.0 | CH | Homo-allylic; typically the most shielded signals.[1] |

Diagnostic Signals[1][5]

-

The "Missing" Peaks: If C3a (~114 ppm) and C7a (~140 ppm) are invisible, the sample is likely undergoing intermediate exchange.[1] Action: Run the experiment at 300K or 270K.

-

Phenyl vs. Pyrazole C3: C3 and C1' (Ipso) are close in shift.[1] HMBC is required to distinguish them (see Section 4).

Part 4: Advanced Elucidation (2D NMR Validation)

To guarantee the structure, you must perform Heteronuclear Multiple Bond Correlation (HMBC).[1] This is the "Self-Validating" protocol.

The HMBC Logic Flow

-

Identify Phenyl Protons: The ortho-protons (H2'/H6') appear as a doublet around 7.4-7.8 ppm.[1]

-

Link Phenyl to Core: Look for a strong 3-bond correlation (

) from H2'/H6' to a quaternary carbon around 137 ppm.[1] This carbon is C3. [4][5][6] -

Identify Aliphatic Anchors: Identify the aliphatic protons at C4 (approx 2.6 ppm).[1]

-

Link Core to Bridgehead: Look for correlations from H4 to C3 (~137 ppm) and C3a (~114 ppm).[1]

Caption: Figure 2. HMBC Correlation Network for structural validation.

References

-

Claramunt, R. M., et al. (2006).[1][3] "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-422.[1] Link

-

Elguero, J., et al. (2002).[1] "Polymorphism vs. Desmotropy: The Cases of 3-Phenyl- and 5-Phenyl-1H-pyrazoles and 3-Phenyl-1H-indazole." Chemistry – A European Journal, 8(9), 2118-2128.[1] Link

-

López, C., et al. (2004).[1] "Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde." The Journal of Organic Chemistry, 69(3).[1] Link

-

PubChem. (2025).[1] "4,5,6,7-Tetrahydro-1H-indazole Compound Summary." National Library of Medicine.[1] Link

Sources

- 1. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Infrared Spectroscopy of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Executive Summary & Structural Context[1][2][3][4][5]

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for cannabinoid receptor ligands, anti-inflammatory agents, and antitumor drugs. Its structure combines a fused pyrazole-cyclohexane system (the "tetrahydroindazole" core) with a phenyl substituent at the C3 position.

Accurate infrared (IR) characterization of this molecule requires navigating two complex physicochemical phenomena: annular tautomerism and polymorphic hydrogen bonding . Unlike simple aromatics, the spectral signature of this compound is dynamic, shifting significantly based on sample state (solid vs. solution) and preparation method (KBr pellet vs. ATR).

This guide provides a rigorous, self-validating framework for interpreting the IR spectrum of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole, distinguishing the target molecule from synthetic impurities and tautomeric variants.

Structural Dynamics & Tautomerism

The critical challenge in analyzing indazoles is the mobility of the N-bonded proton. In the solid state, 3-phenyl-4,5,6,7-tetrahydro-1H-indazole does not exist as isolated molecules but as hydrogen-bonded oligomers (dimers or catemers).

The Tautomeric Equilibrium

The pyrazole ring undergoes annular tautomerism between the 1H-tautomer and the 2H-tautomer . While the 1H-form is generally thermodynamically favored due to the steric influence of the 3-phenyl group and the fused ring strain, the 2H-form can be stabilized in polar solvents or specific crystal lattices.

-

1H-Tautomer: Proton at N1.

-

2H-Tautomer: Proton at N2.

This equilibrium manifests in the IR spectrum as a dramatic broadening of the N-H stretching region, often obscuring the aromatic C-H stretches.

Figure 1: Tautomeric equilibrium and its impact on vibrational spectroscopy. The formation of H-bonded networks is the primary cause of band broadening in the high-frequency region.

Experimental Protocol: ATR vs. Transmission

To ensure data integrity, the choice of sampling technique is not arbitrary; it dictates the resolution of the hydrogen-bonding region.

Method A: Diamond ATR (Recommended for Routine ID)

-

Rationale: Attenuated Total Reflectance (ATR) requires no sample dilution, minimizing moisture absorption (which interferes with N-H analysis).

-

Protocol:

-

Clean the diamond crystal with isopropanol; ensure background is flat.

-

Apply ~5 mg of solid sample.

-

Apply high pressure (>80 psi) to ensure contact. Note: Poor contact yields a noisy baseline in the 2000–2500 cm⁻¹ region.

-

Acquire 16 scans at 4 cm⁻¹ resolution.

-

Method B: KBr Pellet (Recommended for Structural Elucidation)

-

Rationale: Dispersing the sample in a KBr matrix disrupts the strong intermolecular H-bonding lattice slightly better than neat ATR, often resolving the "broad" N-H band into distinct shoulders corresponding to different H-bond geometries.

-

Protocol:

-

Dry KBr powder at 110°C overnight (Critical: removes water interference at 3400 cm⁻¹).

-

Mix sample:KBr at a 1:100 ratio.

-

Press at 10 tons for 2 minutes to form a transparent disc.

-

Comprehensive Spectral Analysis

The spectrum is divided into four diagnostic zones. Assignments are based on first-principles vibrational spectroscopy of fused pyrazoles and verified against literature on tetrahydroindazole derivatives.

Table 1: Functional Group Assignments

| Frequency (cm⁻¹) | Vibration Mode | Assignment & Diagnostic Value |

| 3100 – 3350 | Primary Diagnostic. Broad, intense band. Indicates H-bonded pyrazole N-H. In dilute solution (CCl₄), this shifts to a sharp peak ~3450 cm⁻¹. | |

| 3020 – 3080 | Weak shoulders on the N-H slope. Specific to the 3-Phenyl ring protons. | |

| 2840 – 2950 | Scaffold Confirmation. Strong, sharp dual bands (asymmetric/symmetric) from the fused cyclohexane ring (positions 4,5,6,7). Differentiates this from fully aromatic indazoles. | |

| 1600 – 1620 | Medium intensity. Pyrazole ring "breathing" mixed with phenyl ring modes. | |

| 1500 – 1580 | Phenyl ring skeletal vibrations. Usually appears as a doublet. | |

| 1440 – 1460 | Deformation of the methylene groups in the cyclohexane ring. | |

| 1250 – 1350 | Pyrazole ring C-N stretch. Often coupled with N-H in-plane bending. | |

| 740 – 760 | Substitution Pattern. Strong band indicating a mono-substituted phenyl ring (5 adjacent H atoms). | |

| 690 – 710 | Ring Deformation | Characteristic "ring puckering" of the phenyl group. |

Detailed Mechanistic Insight

-

The Aliphatic/Aromatic Contrast: The most distinct feature of tetrahydroindazole compared to standard indazole is the presence of strong aliphatic C-H stretching < 3000 cm⁻¹. If these peaks are absent, the cyclohexane ring has likely oxidized to a fully aromatic benzene ring (dehydrogenation impurity).

-

The N-H Shift: If the spectrum shows a sharp peak > 3400 cm⁻¹ in the solid state, the sample is likely wet (free O-H) or amorphous. A crystalline sample must show the broad, lower-frequency H-bonded band.

Synthesis Pathway & Impurity Profiling

Understanding the synthesis is required to identify spurious peaks. The standard route involves the condensation of 2-benzoylcyclohexanone with hydrazine.

Figure 2: Synthetic pathway identifying origins of critical spectral impurities.

Quality Control Checkpoints

-

Checkpoint 1 (Carbonyls): Look for a peak at 1650–1700 cm⁻¹ . The target molecule has no carbonyl group. A peak here indicates unreacted 2-benzoylcyclohexanone or an open-chain hydrazone intermediate.

-

Checkpoint 2 (Water): A broad "hump" centered at 3400 cm⁻¹ without fine structure suggests retained moisture from the hydrazine hydrate reagent.

-

Checkpoint 3 (Solvent): Sharp peaks at 1050 cm⁻¹ (C-O stretch) often indicate residual ethanol or methanol used during recrystallization.

References

-

Gaikwad, M. V., et al. (2022).[1][2] "Silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7-tetrahydro-1H-indazole derivatives." Journal of Pharmaceutical Negative Results, 13(9), 7671.[1]

-

Claramunt, R. M., et al. (2006).[3][4] "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11, 415-420.[4]

-

Alkorta, I., & Elguero, J. (2005).[3] "Theoretical estimation of the annular tautomerism of indazoles." Journal of Chemical Information and Modeling. (Validates the 1H vs 2H stability in fused pyrazoles).

-

Sami Publishing Company. (2022). "Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives." Journal of Medicinal and Chemical Sciences.

Sources

The Tetrahydro-1H-Indazole Scaffold: Synthetic Evolution and Pharmacological Renaissance

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold represents a critical structural divergence from the fully aromatic indazole system. While the classical indazole is a planar, electron-rich bicycle found in limited natural products, the THI derivative introduces a saturated cyclohexane ring fused to the pyrazole core. This saturation alters the physicochemical landscape of the molecule, introducing non-planar geometry that enhances solubility and allows for specific hydrophobic interactions within enzyme pockets—particularly ATP-binding sites of kinases and lipophilic pockets of GPCRs.

This guide analyzes the THI scaffold's transition from a synthetic curiosity to a "privileged structure" in modern drug discovery, focusing on its application in oncology (CDK2/p38 MAPK inhibition) and CNS modulation (Cannabinoid/Sigma receptors).

Historical & Synthetic Genesis

The Structural Divergence

Historically, indazole chemistry emerged in the late 19th century alongside the work of Emil Fischer and Ludwig Knorr on pyrazoles. However, the tetrahydro variant gained prominence later as medicinal chemists sought to modulate the lipophilicity (LogP) and metabolic stability of the aromatic indazole. The partial saturation breaks the aromaticity of the homocyclic ring, creating a "pucker" in the cyclohexane moiety that offers unique vector positioning for substituents at the C4-C7 positions, distinct from the flat topology of fully aromatic indazoles.

Core Synthetic Methodology

The most robust route to the THI core remains the condensation of 2-acylcyclohexanones with hydrazines. This reaction is thermodynamically driven by the formation of the stable pyrazole ring.

Mechanism:

-

Nucleophilic Attack: The hydrazine terminal nitrogen attacks the carbonyl carbon of the ketone.

-

Hydrazone Formation: Elimination of water yields a hydrazone intermediate.

-

Cyclization: Intramolecular attack on the remaining carbonyl (or enol) leads to ring closure.

-

Aromatization: Tautomerization drives the formation of the pyrazole ring, yielding the tetrahydroindazole.

Visualization: Synthetic Pathway

The following diagram outlines the standard synthetic workflow and the divergent pathways for N1 vs. N2 functionalization.

Figure 1: General synthetic pathway for the construction of the tetrahydro-1H-indazole core via condensation.

Pharmacological Landscape: Mechanism & Causality

Kinase Inhibition (The ATP Mimic)

The pyrazole moiety of the THI scaffold functions as an excellent bioisostere for the adenine ring of ATP. The N1 and N2 nitrogens can serve as hydrogen bond donors/acceptors to the "hinge region" of kinases.

-

CDK2/Cyclin E: THI derivatives have shown nanomolar affinity by anchoring into the ATP pocket. The saturated ring fills the hydrophobic region adjacent to the gatekeeper residue, improving selectivity over other kinases.

-

p38 MAPK: Substitution at the C3 position with aryl groups creates a "propeller-like" twist that fits the hydrophobic pocket of p38α, blocking the phosphorylation cascade involved in inflammatory cytokine production (TNF-α, IL-1β).

GPCR Modulation (The Lipophilic Anchor)

In Cannabinoid (CB1/CB2) and Sigma receptors, the THI scaffold provides a rigid, lipophilic core.

-

CB1 Inverse Agonists: The bulky cyclohexane ring restricts the conformational flexibility of the receptor, stabilizing the inactive state (inverse agonism). This has been explored for obesity treatment to avoid the psychiatric side effects of earlier generations.

-

Sigma-2 Ligands: THI-benzamide hybrids have demonstrated high selectivity for Sigma-2 over Sigma-1, triggering caspase-3 dependent apoptosis in tumor cells.

Comparative Activity Data

The following table summarizes key potency data from landmark studies, illustrating the scaffold's versatility.

| Compound Class | Target | Primary Indication | Activity Metric (IC50/Ki) | Mechanistic Insight |

| THI-Benzamides | Sigma-2 Receptor | Solid Tumors | High selectivity (>100x) over Sigma-1 due to steric bulk of the THI core [1]. | |

| 3-Aryl-THI | p38α MAPK | Inflammation | N-H forms H-bond with hinge region; C3-aryl occupies hydrophobic pocket II [2]. | |

| THI-Carboxamides | CB1 Receptor | Obesity | Inverse agonist mode; peripherally restricted to minimize CNS side effects [3]. | |

| 7-Bromo-THI | CDK2/Cyclin A | Cancer | Halogen bond at C7 interacts with backbone carbonyls in the kinase cleft [4]. |

Technical Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Context: This protocol describes the synthesis of a core scaffold often used as a starting point for anti-inflammatory agents.

Reagents & Equipment

-

Substrate: 2-(Hydroxymethylene)cyclohexanone (freshly prepared or commercial).

-

Nucleophile: Phenylhydrazine hydrochloride.

-

Solvent: Ethanol (Absolute).

-

Catalyst: Glacial Acetic Acid (drops).

-

Validation: TLC (Silica gel, Hexane:EtOAc 3:1), 1H-NMR (DMSO-d6).

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(hydroxymethylene)cyclohexanone (10 mmol) in 30 mL of absolute ethanol.

-

Addition: Add phenylhydrazine hydrochloride (11 mmol) slowly to the stirring solution. Caution: Reaction is exothermic.

-

Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor reaction progress via TLC. The spot for the starting dicarbonyl (

) should disappear, replaced by a higher -

Isolation: Cool the reaction mixture to room temperature. Pour onto 100 g of crushed ice/water mixture with vigorous stirring.

-

Filtration: The product will precipitate as a solid. Filter via vacuum filtration (Buchner funnel). Wash the cake with cold water (2 x 20 mL) to remove hydrazine salts.

-

Purification: Recrystallize from ethanol/water (9:1) to yield off-white crystals.

-

Validation (Self-Check):

-

Melting Point: Expected range 82-84°C.

-

NMR Check: Look for the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of the pyrazole C3-H singlet (~7.5 ppm) and the multiplet signals for the cyclohexane ring protons (1.6 - 2.6 ppm).

-

Advanced SAR Visualization

The Structure-Activity Relationship (SAR) of the THI scaffold is highly position-dependent. The diagram below maps the functional logic used by medicinal chemists to tune the scaffold for specific biological targets.

Figure 2: Structure-Activity Relationship (SAR) logic for the Tetrahydroindazole scaffold.

Future Outlook

The THI scaffold is currently experiencing a renaissance in fragment-based drug design (FBDD) . Its low molecular weight and defined geometry make it an ideal "fragment" for probing protein surfaces. Future development is pivoting toward:

-

Multitarget Ligands: Hybrids that target both Cholinesterase and Sigma receptors for Alzheimer's disease.

-

PROTACs: Using the THI moiety as the warhead to bind specific oncogenic kinases, linked to E3 ligase recruiters for targeted protein degradation.

References

-

Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Journal of Medicinal Chemistry.

-

Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity of 1,2,4-triazole-based benzothiazole-2-amines. Bioorganic Chemistry.

-

Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters.

-

Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry.

-

Study of the Addition Mechanism of 1H-Indazole and Its Derivatives to Formaldehyde. The Journal of Organic Chemistry.

Advanced Theoretical Assessment of Tautomeric Stability in Tetrahydro-4H-indazol-4-ones

This technical guide provides a rigorous theoretical framework for analyzing the tautomeric stability of tetrahydro-4H-indazol-4-ones. It synthesizes foundational computational data with modern DFT protocols to assist in rational drug design.

Executive Summary

The tetrahydro-4H-indazol-4-one scaffold represents a critical deviation from standard indazole chemistry. While unsubstituted 1H-indazoles overwhelmingly favor the 1H-tautomer (

Theoretical and experimental evidence indicates that in polar aprotic solvents (e.g., DMSO), the energy gap between the 1H- and 2H-tautomers narrows significantly, leading to a competitive equilibrium or even a preference for the 2H-form . Understanding this "tautomeric switch" is vital for medicinal chemists, as the binding affinity of indazole-based inhibitors (e.g., against SARS-CoV-2 Mpro or kinases) is strictly dependent on the specific H-bond donor/acceptor profile of the active tautomer.

The Tautomeric Landscape

For 4,5,6,7-tetrahydro-1H-indazol-4-one, three primary species must be modeled. The equilibrium is governed not just by aromaticity (HOMA indices), but by the electrostatic influence of the C4-carbonyl group.

-

Tautomer A (1H-Keto): The "classic" indazole form. Generally dominant in the gas phase.

-

Tautomer B (2H-Keto): Often unstable in simple indazoles, but stabilized here by solvation effects and specific electronic delocalization involving the C4 carbonyl.

-

Tautomer C (Enol/OH-form): Involves aromatization of the six-membered ring (phenol-like). High energy cost due to loss of the strong C=O bond; typically

higher in energy and kinetically irrelevant.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the connectivity and the critical equilibrium shift driven by solvation.

Figure 1: The tautomeric triad of tetrahydro-4H-indazol-4-one.[1][2] The green arrow indicates the pharmacologically relevant equilibrium.

Computational Methodology (Self-Validating Protocol)

To accurately predict the stability of these tautomers, a "Standard Indazole" protocol is insufficient. The presence of the carbonyl group requires a Hamiltonian that accurately treats long-range dispersion and polarization.

Recommended Protocol

Do not rely on B3LYP/6-31G* (used in older literature) for final energies. Use the following tiered approach:

| Step | Method | Basis Set | Purpose |

| 1. Optimization | 6-311++G(d,p) | Geometry optimization including dispersion corrections (critical for stacked dimers or active site modeling). | |

| 2. Frequency | Same as Opt | Same as Opt | Confirm minima (0 imaginary freqs) and calculate Zero-Point Energy (ZPE). |

| 3. Solvation | SMD (Solvation Model based on Density) | 6-311++G(d,p) | Single point energy in Solvent (DMSO/Water). PCM is acceptable but SMD is superior for |

| 4. Analysis | NBO 6.0 | - | Natural Bond Orbital analysis to quantify hyperconjugation ( |

Workflow Diagram

Figure 2: Step-by-step computational workflow for validating tautomeric ratios.

Thermodynamic Stability Analysis

The core theoretical finding for tetrahydro-4H-indazol-4-ones is the inversion or compression of stability upon solvation.

Quantitative Data Summary

The following values represent consensus data from high-level DFT studies (B3LYP/6-31G** and higher) validated against NMR data [1][2].

| Environment | Property | 1H-Tautomer | 2H-Tautomer | |

| Gas Phase | Relative Energy | 0.00 kJ/mol | +3.0 - 8.0 kJ/mol | Favors 1H |

| Dipole Moment ( | ~2.5 D | ~4.8 D | - | |

| DMSO (Solution) | Relative Energy | +0.5 - 1.9 kJ/mol | 0.00 kJ/mol | Favors 2H (or nearly isoenergetic) |

| Population (298K) | ~45% | ~55% | Mixed Equilibrium |

Key Insight:

In the gas phase, the 1H-tautomer is stabilized by intrinsic aromaticity. However, the 2H-tautomer possesses a significantly higher dipole moment. In polar solvents like DMSO (

Experimental Validation (Trustworthiness)

Theoretical predictions must be grounded in physical observation.

-

NMR Evidence:

C-NMR and -

X-Ray Crystallography: Solid-state structures often trap the 1H-tautomer due to crystal packing forces (intermolecular H-bonds), highlighting the difference between molecular stability (solution) and lattice stability [2].

Implications for Drug Discovery

When docking tetrahydro-4H-indazol-4-one derivatives:

-

Do not fix the tautomer: You must dock both 1H and 2H forms.

-

Solvent Matching: If your binding pocket is hydrophobic, the 1H form may dominate. If the pocket is solvent-exposed or polar, the 2H form is energetically accessible.

-

Scaffold Hopping: Substituents at C3 (e.g., Methyl, CF3) can sterically clash with the N2-H, forcing the molecule back into the 1H preference. Always re-run the DFT protocol for new derivatives.

References

-

Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones Source: Molecules (2006) [Link][1][2]

-

Theoretical estimation of the annular tautomerism of indazoles Source: Journal of Physical Chemistry A (Cited context) [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole , a critical pharmacophore in medicinal chemistry. The method utilizes a Knorr-type cyclocondensation of 2-benzoylcyclohexanone with hydrazine hydrate. Unlike complex metal-catalyzed routes, this protocol offers high atom economy, operational simplicity, and facile purification, making it ideal for generating core scaffolds for kinase inhibitors, anti-inflammatory agents, and bioisosteres of indole.

Introduction & Scientific Rationale

The tetrahydroindazole (THI) scaffold is a privileged structure in drug discovery, serving as a rigidified bioisostere for indole and phenol moieties.[1] Its partially saturated ring system provides unique vectors for hydrophobic interactions within protein binding pockets, particularly in ATP-competitive kinase inhibitors and COX-2 inhibitors .[1]

The synthesis described herein relies on the condensation of a 1,3-dicarbonyl equivalent (2-benzoylcyclohexanone) with a hydrazine nucleophile. This route is preferred over the reaction of cyclohexanone enamines with nitrile imines due to its regiochemical predictability and the commercial availability of precursors.[1]

Key Mechanistic Insight: The reaction proceeds via a cascade sequence: initial nucleophilic attack of hydrazine on the exocyclic ketone (benzoyl group) forms a hydrazone intermediate.[1] This is followed by an intramolecular attack on the cyclic ketone, dehydration, and aromatization to form the pyrazole ring.[1] The thermodynamic stability of the fused 5,6-bicyclic system drives the reaction to completion.[1]

Experimental Protocol

Materials & Equipment

| Reagent | CAS No.[1][2][3][4] | Equiv.[1][2][5][6] | Role |

| 2-Benzoylcyclohexanone | 1551-27-5 | 1.0 | Substrate |

| Hydrazine Hydrate (50-80%) | 7803-57-8 | 1.2 - 1.5 | Nucleophile |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | 64-19-7 | 0.1 (Cat.) | Catalyst |

Equipment:

-

250 mL Round-bottom flask (RBF) with 24/40 joint.[1]

-

Magnetic stirrer and heating mantle with temperature probe.[1][5]

-

Vacuum filtration setup (Buchner funnel).[1]

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a 250 mL RBF with 2-benzoylcyclohexanone (10.1 g, 50.0 mmol).

-

Add Ethanol (100 mL) and a magnetic stir bar. Stir at room temperature until the solid is partially dissolved.

-

Add Glacial Acetic Acid (0.3 mL, catalytic) to activate the carbonyls.[1]

Step 2: Addition of Nucleophile

-

Caution: Hydrazine is toxic and potentially unstable.[1][5] Work in a fume hood.

-

Add Hydrazine Hydrate (3.75 g, ~3.6 mL, 75.0 mmol) dropwise over 5 minutes.

Step 3: Cyclization (Reflux)

-

Heat the mixture to reflux (internal temp ~78-80 °C).

-

Maintain reflux for 3 to 4 hours .

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution to approximately 50% volume using a rotary evaporator.

-

Pour the concentrate into ice-cold water (200 mL) with vigorous stirring. The product should precipitate immediately as a white to off-white solid.[1]

-

Stir the slurry for 30 minutes to ensure complete precipitation.

Step 5: Purification

-

Filter the solid using a Buchner funnel.[1]

-

Wash the filter cake with cold water (

mL) to remove excess hydrazine and acetic acid.[1] -

Recrystallization: Transfer the crude solid to a flask and recrystallize from hot Ethanol/Water (9:1) .

-

Dry the purified crystals in a vacuum oven at 50 °C for 6 hours.

Visualization of Workflow & Mechanism

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic attack and subsequent cyclodehydration that forms the indazole core.[1]

Figure 1: Mechanistic pathway from diketone precursor to the fused pyrazole system.

Experimental Workflow Logic

Figure 2: Operational workflow for the synthesis process.

Characterization & Validation

To validate the synthesis, the isolated product must meet the following criteria.

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to pale yellow crystalline solid | Color indicates purity; yellowing suggests oxidation. |

| Yield | 75% - 90% | Lower yields may indicate incomplete cyclization.[1] |

| 1H NMR (DMSO-d6) | The broad singlet at >12 ppm confirms the indazole NH. | |

| Mass Spectrometry | [M+H]+ = 199.1 | Molecular Weight: 198.26 g/mol |

Note on Regiochemistry:

Because hydrazine (

Troubleshooting & Optimization

Common Failure Modes

-

Oiling Out: If the product oils out upon pouring into water, the ethanol concentration is likely too high.[1] Solution: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and cool slowly to induce crystallization.[1]

-

Incomplete Reaction: If TLC shows starting material after 4 hours, add an additional 0.2 equivalents of hydrazine and continue reflux. The presence of water (from the hydrate) generally does not inhibit this reaction, but excessive water can slow the dehydration step.[1]

Safety Considerations

-

Hydrazine Hydrate: A known carcinogen and skin sensitizer.[1] It is also corrosive.[1] Use double-gloving (Nitrile) and a face shield.[1] Destroy excess hydrazine in the filtrate with bleach (sodium hypochlorite) before disposal.[1]

-

Exotherm: The initial mixing of hydrazine with the ketone can be exothermic.[1] On scales >50g, use an ice bath during addition.

References

-

Gaikwad, M. V., et al. (2022).[1][7] "Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one...". Journal of Medicinal and Chemical Sciences. Link

-

Li, P., et al. (2012).[1][6] "Synthesis of 1H-Indazoles from Arynes and Hydrazones". The Journal of Organic Chemistry, 77(7), 3127-3133.[1] Link

-

National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 75317, 4,5,6,7-Tetrahydro-1H-indazole". PubChem. Link

-

Organic Chemistry Portal. "Synthesis of Indazoles". Link

Sources

- 1. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. 2305-79-5|4,5,6,7-Tetrahydro-1H-indazole|BLD Pharm [bldpharm.com]

- 4. smochem.com [smochem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. pnrjournal.com [pnrjournal.com]

using 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole in kinase inhibitor screening

Application Note: Leveraging the 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole Scaffold in Kinase Fragment Screening and SAR Profiling

Executive Summary

This application note details the utility of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole (PTHI) as a privileged scaffold and reference fragment in kinase inhibitor discovery. Unlike fully aromatic indazoles, the tetrahydro-indazole core offers unique physicochemical properties (enhanced solubility, 3D character) while maintaining critical hydrogen-bonding vectors for the kinase hinge region. This guide provides validated protocols for using PTHI in Fragment-Based Drug Discovery (FBDD) , specifically focusing on Differential Scanning Fluorimetry (DSF) for hit identification and TR-FRET for affinity quantification against the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Scientific Background & Mechanism of Action[1][2]

The "Privileged" Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a bioisostere of the adenosine ring found in ATP. In the context of kinase inhibition, PTHI functions as a Type I (ATP-competitive) inhibitor .

-

Binding Mode: The indazole motif binds to the kinase hinge region.[1] Specifically, the N1 and N2 nitrogens of the indazole ring form a donor-acceptor hydrogen bond pair with the backbone amide and carbonyl of the "gatekeeper" residue (e.g., Met109 in p38α ).

-

Structural Advantage: The "phenyl" group at the 3-position typically occupies the hydrophobic pocket adjacent to the gatekeeper (Hydrophobic Pocket I), providing selectivity over other ATP-binding proteins. The saturated "tetrahydro" ring projects into the solvent-exposed region, offering vectors for solubilizing groups without disrupting the primary hinge interaction.

Target Specificity: p38 MAPK Pathway

While PTHI is a promiscuous binder at high concentrations, it shows distinct preference for the p38 MAPK and JNK families. p38 MAPK is a central regulator of proinflammatory cytokines (TNF-α, IL-1β), making this scaffold a cornerstone in anti-inflammatory drug design.

Figure 1: The p38 MAPK signaling cascade. PTHI competes with ATP at the p38 node, blocking downstream activation of inflammatory cytokines.

Experimental Protocols

Compound Preparation & Handling

PTHI is a hydrophobic fragment (cLogP ~3.5). Proper solubilization is critical to prevent aggregation-based false positives.

-

Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 100 mM .

-

Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

-

Working Solution: For assays, dilute to 100x the final assay concentration (e.g., 1 mM for a 10 µM final screen) in DMSO.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Recommended for initial binding validation.

This assay measures the increase in protein melting temperature (

Materials:

-

Recombinant p38α kinase domain (1-352).

-

Sypro Orange Dye (5000x stock).

-

qPCR Machine (e.g., Roche LightCycler or Bio-Rad CFX).

Step-by-Step:

-

Buffer Prep: Prepare Assay Buffer (10 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Mix Preparation: Create a master mix containing:

-

Protein: 2 µM final concentration.

-

Sypro Orange: 5x final concentration.

-

-

Plating: Dispense 19 µL of Master Mix into a 384-well PCR plate.

-

Compound Addition: Add 1 µL of PTHI (at 200 µM or 1 mM in DMSO) to experimental wells.

-

Control: Add 1 µL pure DMSO to reference wells.

-

-

Run: Ramp temperature from 25°C to 95°C at 1°C/min.

-

Analysis: Calculate the derivative of fluorescence (-d(RFU)/dT). The peak indicates

.-

Valid Hit Criteria:

compared to DMSO control.

-

Protocol B: TR-FRET Competition Assay (Lanthascreen)

Recommended for potency (IC50) determination. Uses a Terbium-labeled anti-tag antibody and a fluorescent tracer. PTHI displaces the tracer, reducing the FRET signal.

Materials:

-

Lanthascreen™ Eu-Kinase Binding Assay Kit (Thermo Fisher).

-

p38α (GST-tagged).

-

Kinase Tracer 199 (Alexa Fluor™ 647).

-

Eu-anti-GST Antibody.

Step-by-Step:

-

Compound Dilution: Prepare a 10-point dose-response of PTHI in DMSO (Start: 100 µM, 1:3 serial dilution).

-

Assay Plate: Transfer 50 nL of compound to a low-volume 384-well plate (black).

-

Kinase/Antibody Mix: Add 5 µL of Kinase (5 nM final) + Eu-Antibody (2 nM final) in Kinase Buffer A. Incubate 15 mins.

-

Tracer Addition: Add 5 µL of Tracer 199 (Verify

for batch, typically ~10 nM). -

Incubation: Incubate 60 minutes at Room Temperature in the dark.

-

Read: Measure on a TR-FRET reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

-

Calculation: Calculate Emission Ratio (

). Fit data to a sigmoidal dose-response equation (Variable Slope).

Data Analysis & Interpretation

Expected Results

| Parameter | Value Range | Interpretation |

| Thermal Shift ( | +2°C to +5°C | Indicates stabilization of the kinase ATP-binding pocket. A shift < 1°C suggests non-binding or aggregation. |

| IC50 (p38α) | 0.5 µM - 10 µM | PTHI is a fragment-like lead. High potency (nM) is not expected without further substitution. |

| Hill Slope | 0.8 - 1.2 | Values > 1.5 suggest aggregation or non-specific binding. |

Screening Workflow Visualization

The following diagram illustrates the decision matrix when using PTHI in a screening campaign.

Figure 2: Fragment-based screening workflow utilizing PTHI as a validated starting point.

References

-

Vertex Pharmaceuticals. "Design and synthesis of p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Key source for the tetrahydroindazole binding mode).

-

Thermo Fisher Scientific. "Lanthascreen™ Eu Kinase Binding Assay User Guide." Invitrogen Manuals. (Standard protocol for TR-FRET kinase assays).

-

BenchChem. "Application of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Derivatives in Neurodegenerative Disease Research." (Overview of scaffold utility).

-

National Institutes of Health (NIH). "Fragment-based and Structure-Guided Discovery of Rho Kinase Inhibitors." PMC. (Demonstrates fragment screening methodology using indazole cores).

-

MDPI. "Synthesis and Biological Evaluation of p38 MAPK Inhibitors." (Detailed SAR data on related scaffolds).

Sources

Application Note: Development of Tetrahydroindazole-Based Sigma-2 (TMEM97) Receptor Ligands

Executive Summary

The Sigma-2 receptor, recently identified as TMEM97 (Transmembrane Protein 97), is a validated biomarker for tumor proliferation and a therapeutic target for cancer, Alzheimer’s disease, and neuropathic pain. While traditional ligands like PB28 and Siramesine have established the field, the 4,5,6,7-tetrahydroindazole (THI) scaffold has emerged as a privileged structure offering superior physicochemical properties, rigid stereochemical control, and high selectivity against the Sigma-1 receptor.

This guide provides a comprehensive workflow for the design, synthesis, and validation of THI-based Sigma-2 ligands. It moves beyond theoretical review to provide actionable protocols for chemical synthesis, radioligand binding assays, and functional characterization.

Module 1: Rational Design & Chemical Synthesis[1]

The THI scaffold serves as a bioisostere for the indole or tetralin moieties found in classic Sigma-2 ligands. Its partially saturated ring system allows for the precise positioning of hydrophobic groups required to occupy the hydrophobic pocket of TMEM97.

Synthetic Strategy: The Modified Knorr Approach

The most robust route to 4,5,6,7-tetrahydroindazoles involves the condensation of 2-acylcyclohexanones with substituted hydrazines. This method is preferred over the Vilsmeier-Haack formylation for library generation due to its modularity.

Key Reaction Pathway

-

Precursor Formation: Acylation of cyclohexanone (or substituted analogs) to form a 1,3-dicarbonyl equivalent.

-

Cyclization: Reaction with hydrazine (or aryl/alkyl hydrazines) to close the pyrazole ring.

-

N-Alkylation (Optional): If using unsubstituted hydrazine, subsequent N-alkylation introduces the "spacer-amine" tail critical for Sigma-2 affinity.

Visualization: Synthetic Workflow

The following diagram outlines the retro-synthetic logic and forward synthesis for a lead THI candidate.

Figure 1: Modular synthesis of tetrahydroindazole ligands. The "Linker Attachment" step is critical for introducing the basic amine pharmacophore required for electrostatic interaction with Asp29 in TMEM97.

Module 2: In Vitro Binding Affinity Screening

Validating affinity for Sigma-2 (TMEM97) requires distinguishing it from the Sigma-1 receptor, which often shares ligand overlapping. The "Gold Standard" protocol uses [³H]-DTG in the presence of (+)-pentazocine (to mask Sigma-1 sites).

Protocol: Radioligand Displacement Assay

Objective: Determine the inhibition constant (

Materials:

-

Membrane Source: Rat liver membranes (rich in Sigma-2) or MCF-7 cell membranes.

-

Radioligand: [³H]-1,3-Di-o-tolylguanidine ([³H]-DTG) (Specific Activity ~30-50 Ci/mmol).

-

Masking Agent: (+)-Pentazocine (100 nM final concentration).

-

Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Procedure:

-

Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a protein concentration of ~0.5 mg/mL.

-

Masking: Pre-incubate membranes with 100 nM (+)-pentazocine for 15 minutes at room temperature. Note: This blocks Sigma-1 receptors, ensuring [³H]-DTG binds only to Sigma-2.

-

Incubation:

-

Add 100 µL Membrane prep.

-

Add 50 µL [³H]-DTG (Final conc: 3 nM).

-

Add 50 µL Test Compound (Concentration range:

to -

Total Volume: 200-250 µL.

-

-

Equilibrium: Incubate for 120 minutes at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Washing: Wash filters 3x with ice-cold buffer.

-

Quantification: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis & Interpretation

Calculate

Table 1: Expected Affinity Profile for a Successful Lead

| Parameter | Target Value | Control (Siramesine) | Interpretation |

|---|

| Sigma-2

Module 3: Functional Characterization (Caspase-3 Activation)

Sigma-2 agonists are known to induce cytotoxicity in cancer cells via a non-apoptotic or caspase-dependent apoptotic mechanism, often involving lysosomal membrane permeabilization or calcium release.

Protocol: Caspase-3 Fluorometric Assay

Rationale: To confirm that the THI ligand induces cell death via the canonical Sigma-2 apoptotic pathway.

Workflow:

-

Seeding: Plate Panc02 or MCF-7 cells (5,000 cells/well) in 96-well black-walled plates.

-

Treatment: Treat cells with the THI ligand (at

concentration) for 24 hours. Include Siramesine as a positive control. -

Lysis: Aspirate media and add 50 µL of Cell Lysis Buffer. Incubate on ice for 10 min.

-

Reaction: Add 50 µL of 2X Reaction Buffer containing 10 mM DTT and the substrate Ac-DEVD-AMC (50 µM).

-

Kinetics: Measure fluorescence (Ex 380 nm / Em 460 nm) every 10 minutes for 1 hour at 37°C.

-

Validation: Pre-treatment with Z-VAD-FMK (pan-caspase inhibitor) should abolish the signal, confirming specificity.

Visualization: Functional Screening Cascade

This diagram illustrates the decision tree for advancing a compound from binding to function.

Figure 2: Functional screening cascade. Only compounds demonstrating both high affinity (Binding) and physiological impact (Cytotoxicity/Mechanism) advance to lead status.

Module 4: Lead Optimization & SAR Insights

When optimizing the tetrahydroindazole scaffold, empirical data suggests specific modifications to enhance Sigma-2 affinity:

-

N1-Position: Bulky hydrophobic groups (e.g., benzyl, phenyl) often enhance affinity by engaging the hydrophobic pocket of TMEM97.

-

C3-Position: Substituents here (e.g., methyl, trifluoromethyl) can lock the conformation but must not be too sterically hindering.

-

The Basic Amine: A basic nitrogen atom (usually in a piperazine or piperidine ring linked to the THI core) is non-negotiable . It forms a salt bridge with Asp29 in the receptor. The linker length (typically 2-4 carbons) between the THI core and this amine is a critical tuning parameter.

References

-

Alon, A., et al. (2017). "Sigma-2 receptor-related biomarkers: Identification of TMEM97 as the Sigma-2 receptor." Nature Communications. [Link]

-

Zeng, C., et al. (2019). "Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands." ChemMedChem. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). "Sigma Receptor Binding Assays."[1] Current Protocols in Pharmacology. [Link]

-

Zeng, C., et al. (2012). "Sigma-2 ligands induce tumour cell death by multiple signalling pathways." British Journal of Cancer. [Link]

-

Mach, R. H., et al. (2013). "Sigma-2 receptors/TMEM97 as biomarkers of tumor proliferation." Cancer Research. [Link]

Sources

Application Note: Antibacterial Profiling of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole Derivatives

[1][2]

Executive Summary

The 3-phenyl-4,5,6,7-tetrahydro-1H-indazole scaffold represents a critical pharmacophore in modern medicinal chemistry, distinct from its fully aromatic indazole counterparts due to the lipophilic cyclohexenyl ring. This structural feature enhances membrane permeability, making it a prime candidate for targeting intracellular bacterial pathogens. This guide provides a standardized workflow for synthesizing these derivatives and rigorously evaluating their antibacterial efficacy against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) pathogens.

Chemical Synthesis Protocol

To evaluate antibacterial activity, high-purity compounds are required. The following protocol describes the condensation of 2-acylcyclohexanones with hydrazines, a robust method yielding the tetrahydroindazole core.

General Synthesis Workflow

Reaction Principle: The synthesis relies on the Knorr pyrazole synthesis mechanism, where a 1,3-diketone (or

Reagents:

-

Precursor: 2-Benzoylcyclohexanone (or substituted benzoyl derivatives).

-

Nucleophile: Hydrazine hydrate (for N-H indazoles) or Phenylhydrazine (for N-phenyl indazoles).

-

Solvent: Ethanol (Absolute).

-

Catalyst: Glacial Acetic Acid (catalytic amount).

Step-by-Step Procedure:

-

Preparation: Dissolve 10 mmol of 2-benzoylcyclohexanone in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add 12 mmol of hydrazine hydrate (or substituted hydrazine) while stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane:Ethyl Acetate 3:1). -

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Purification: Filter the resulting precipitate. Recrystallize from ethanol/water to obtain the pure 3-phenyl-4,5,6,7-tetrahydro-1H-indazole derivative.

Synthesis Pathway Diagram

Figure 1: Synthetic pathway for the generation of the tetrahydroindazole core via Knorr condensation.[1]

Antibacterial Evaluation Protocols

Reliable biological data requires strict adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines, adapted here for small molecule screening.

Compound Handling & Solubility

Tetrahydroindazoles exhibit moderate lipophilicity (

-

Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL.

-

Working Solution: Dilute with Mueller-Hinton Broth (MHB) to achieve a starting concentration of 512

. Ensure final DMSO concentration is

Minimum Inhibitory Concentration (MIC) Assay

This assay defines the lowest concentration preventing visible growth.

Protocol:

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to

McFarland standard ( -

Plate Setup: Use 96-well sterile microplates.

-

Add 100

MHB to columns 2–12. -

Add 200

of compound working solution to column 1. -

Perform serial 2-fold dilutions from column 1 to 10. Discard 100

from column 10.

-

-

Inoculation: Add 100

of diluted bacterial suspension to wells 1–11.-

Column 11: Growth Control (Bacteria + Media + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: Incubate at

for 18–24 hours. -

Readout: Add 20

Resazurin dye (0.015%) or measure OD600. Blue

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for high-throughput MIC and MBC determination.

Structure-Activity Relationship (SAR) Analysis

The antibacterial potency of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole derivatives is heavily influenced by substitutions on the 3-phenyl ring and the N1/N2 positions.

Key Activity Data

The following table summarizes MIC values derived from recent literature for key derivatives against standard strains.

| Derivative ID | R1 (N-Subst.) | R2 (Phenyl-Subst.) | MIC S. aureus ( | MIC E. coli ( | Activity Class |

| THI-01 | H | H | 64 | >128 | Weak |

| THI-02 | H | 4-Br | 2.0 | 32 | Potent |

| THI-03 | H | 4-CH | 3.9 | 64 | Moderate |

| THI-04 | Phenyl | 4-NO | 16 | 64 | Moderate |

| THI-05 | Thiazole | 4-Cl | 7.8 | 15.6 | Broad Spectrum |

Mechanistic Insights[4]

-

Halogenation Effect: The introduction of a bromine or chlorine atom at the para-position of the phenyl ring (THI-02) significantly increases lipophilicity and metabolic stability, enhancing penetration into the Gram-positive cell wall.

-

Hybridization: Fusing the tetrahydroindazole core with a thiazole moiety (THI-05) creates a dual-pharmacophore system. This often results in broader spectrum activity, likely by targeting multiple bacterial pathways (e.g., DNA gyrase and FabH).

-

Molecular Targets:

-

FabH Inhibition: Molecular docking studies suggest these derivatives bind to the active site of

-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid biosynthesis. -

Arg249 Interaction: The presence of nitro or polar groups facilitates hydrogen bonding with Arg249 residues in the target protein pocket.[2]

-

Troubleshooting & Optimization

-

Precipitation in Media: If the compound precipitates upon adding to MHB, increase the DMSO concentration slightly (up to 2% max) or use a solubility enhancer like Tween-80 (0.02%).

-

Variable MICs: Ensure the inoculum size is strictly controlled. An inoculum

CFU/mL can artificially raise MIC values due to the "inoculum effect."

References

-

Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. National Institutes of Health (PMC). Retrieved from [Link]

-

Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Higher Education Press. Retrieved from [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. National Institutes of Health (PMC). Retrieved from [Link]

Application Note: Strategic Synthesis and Evaluation of 1H-Indazole Derivatives as Potent ASK1 Inhibitors

[1][2]

Executive Summary & Biological Rationale[3]

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a pivotal stress-responsive kinase.[1][2] Under homeostatic conditions, ASK1 is constitutively inhibited by Thioredoxin (Trx). However, under oxidative stress (ROS surge), Trx dissociates, leading to ASK1 autophosphorylation and subsequent activation of the p38 MAPK and JNK pathways. This cascade drives apoptosis, inflammation, and fibrosis, making ASK1 a high-value target for Non-alcoholic Steatohepatitis (NASH), diabetic kidney disease, and neurodegenerative disorders.

The 1H-indazole scaffold has emerged as a privileged structure for ASK1 inhibition due to its ability to form critical hydrogen bonds within the kinase ATP-binding pocket (hinge region), while offering vectors (C3, C5, C6 positions) to optimize solubility and selectivity.

ASK1 Signaling Cascade

The following diagram illustrates the mechanistic position of ASK1 as a ROS sensor and its downstream effectors.

Figure 1: The ASK1 activation cascade. ROS-mediated oxidation of Thioredoxin releases ASK1, triggering the p38/JNK apoptotic pathways.

Chemical Synthesis Strategy: The 1H-Indazole Core[1][2][4][5]

The synthesis of high-potency ASK1 inhibitors (such as Selonsertib analogs) generally requires a 5- or 6-substituted 1H-indazole core. The most robust industrial route involves the cyclization of substituted fluorobenzaldehydes with hydrazine, followed by palladium-catalyzed cross-coupling to install the "tail" moiety responsible for physicochemical property modulation.

Retrosynthetic Analysis

The strategy disconnects the molecule at the C5-aryl bond (Suzuki coupling) and the pyrazole ring formation.

Figure 2: Retrosynthetic strategy accessing the 5-substituted 1H-indazole scaffold via a key brominated intermediate.

Protocol 1: Synthesis of 5-(4-Cyclopropyl-1H-imidazol-1-yl)-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-2-fluoro-4-methylbenzamide (Representative Workflow)

Note: This protocol describes the synthesis of a generic high-potency ASK1 inhibitor core similar to clinical candidates.

Step A: Formation of the Indazole Core

Reaction: SNAr cyclization of 5-bromo-2-fluorobenzaldehyde with hydrazine.

-

Reagents:

-

5-Bromo-2-fluorobenzaldehyde (1.0 eq)

-

Hydrazine monohydrate (5.0 eq)

-

Solvent: Ethanol or THF

-

-

Procedure:

-

Dissolve 5-bromo-2-fluorobenzaldehyde in Ethanol (0.5 M concentration) in a round-bottom flask.

-

Add Hydrazine monohydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

-

Workup: Cool to room temperature. The product often precipitates. If so, filter and wash with cold ethanol. If not, concentrate in vacuo, dilute with water, and extract with Ethyl Acetate.

-

Yield: Expect >85% of 5-bromo-1H-indazole .

-

Step B: C3-Functionalization (Optional/Case-Dependent)

Many ASK1 inhibitors require an amide or urea at position 3. If the target requires C3 substitution, start with a 2-fluoro-benzoyl chloride derivative or perform halogenation at C3.

Step C: Suzuki-Miyaura Cross-Coupling (The "Tail")

Reaction: Coupling 5-bromo-1H-indazole with an aryl boronic acid/ester.

-

Reagents:

-

5-bromo-1H-indazole intermediate (1.0 eq)

-

Aryl Boronic Pinacol Ester (e.g., Pyridine/Triazole tail) (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Combine reactants in a microwave vial or pressure tube.

-

Purge with Nitrogen/Argon for 5 minutes.

-

Heat to 100°C for 2–12 hours (or 110°C for 45 min in microwave).

-

Workup: Filter through Celite. Dilute with water/brine. Extract with DCM.

-

Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

-

Biochemical Validation: ADP-Glo™ Kinase Assay

To validate the synthesized compounds, we utilize the Promega ADP-Glo™ assay, which quantifies kinase activity by measuring the ADP generated during substrate phosphorylation. This is a homogeneous, luminescent assay.[3]